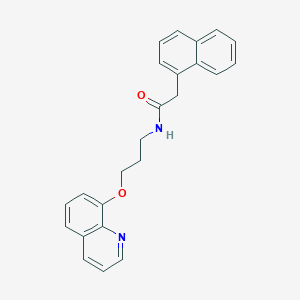
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features a naphthalene ring and a quinoline moiety connected through a propyl chain and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from aniline derivatives through Skraup or Doebner-Von Miller synthesis.
Linking the Two Moieties: The naphthalene and quinoline derivatives are linked via a propyl chain. This step involves the formation of an ether bond between the quinoline and the propyl chain, followed by the formation of an amide bond with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the naphthalene or quinoline rings, leading to the formation of quinones or naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide depends on its specific application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or activating their function. The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to applications in cancer therapy.
Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
類似化合物との比較
Similar Compounds
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with an ethyl chain instead of a propyl chain.
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for specialized applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2-naphthalen-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(17-20-10-3-8-18-7-1-2-12-21(18)20)25-15-6-16-28-22-13-4-9-19-11-5-14-26-24(19)22/h1-5,7-14H,6,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXZYAHCJVYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














